Tyramine

GPCR Pharmacology Neuropharmacology Assay Development

Tyramine (≥98%) is a critical tool for TAAR1 studies with species-specific EC50s (rat 0.08 µM, mouse 0.69 µM, human-rat 2.26 µM) and a validated PNMT inhibitor (Ki = 294 µM). Ideal for pharmacological research, analytical standards in food safety, and probing noradrenergic function. Choose this standard for reproducible data in comparative pharmacology and SAR studies.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 51-67-2
Cat. No. B021549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyramine
CAS51-67-2
Synonyms4-(2-Aminoethyl)phenol Hydrochloride;  2-(4-Hydroxyphenyl)ethylamine;  2-(4’-Hydroxyphenyl)ethylamine;  2-(p-Hydroxyphenyl)ethylamine;  4-(2-Aminoethyl)phenol;  4-Hydroxy-β-phenylethylamine;  4-Hydroxyphenethylamine;  4-Hydroxyphenylethylamine;  4-Hydroxyben
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCN)O
InChIInChI=1S/C8H11NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6,9H2
InChIKeyDZGWFCGJZKJUFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
SolubilitySOL IN WATER /TYRAMINE HYDROCHLORIDE/
1 G DISSOLVES IN 10 ML BOILING ALCOHOL
SPARINGLY SOL IN BENZENE, XYLENE
Slightly soluble in water, benzene;  soluble in ethanol, xylene
Water solubility = 10.4E+3 mg/L @ 15 °C
10.4 mg/mL at 15 °C
Soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Tyramine (CAS 51-67-2): A Prototypical Trace Amine and TAAR1 Agonist for Neuromodulation & Food Safety Research


Tyramine (4-hydroxyphenethylamine; CAS 51-67-2) is an endogenous trace amine derived from the decarboxylation of the amino acid L-tyrosine. As a prototypical member of the phenethylamine class, it functions as a neuromodulator and is widely recognized as a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1) [1]. Unlike many structurally related amines, tyramine is notable for its inability to cross the blood-brain barrier, which restricts its psychoactive effects and makes it a key model compound for studying peripheral sympathomimetic activity and the 'cheese effect' [2]. It is a critical analytical standard in food chemistry due to its high concentrations in fermented products and its implication in hypertensive crises when co-ingested with monoamine oxidase inhibitors [3]. For researchers, tyramine serves as an essential tool: a benchmark agonist for TAAR1 assays, a substrate for MAO enzymatic studies, and a reference standard for biogenic amine quantification.

Why Tyramine Cannot Be Substituted by Generic Analogs: A Data-Driven Case for Specificity


The substitution of tyramine with other trace amines like β-phenylethylamine (PEA) or octopamine in research protocols is not scientifically justifiable due to profound differences in receptor pharmacology, metabolic handling, and peripheral selectivity. While these compounds share a common phenethylamine backbone, small structural variations—such as a β-hydroxyl group (octopamine) or the absence of a para-hydroxyl group (PEA)—lead to quantifiable disparities in TAAR1 agonism (EC50) and efficacy (Emax) [1]. Critically, tyramine's unique inability to penetrate the blood-brain barrier dictates a purely peripheral pharmacological profile, a feature absent in many of its analogs [2]. Furthermore, as a dual substrate for both MAO-A and MAO-B, tyramine's metabolic kinetics differ from more selective substrates like serotonin (MAO-A) or PEA (primarily MAO-B), affecting experimental outcomes in neurochemistry [3]. These specific, data-backed distinctions preclude the use of generic substitutes and underscore the need for precise compound selection to ensure experimental reproducibility and accurate interpretation of physiological data.

Head-to-Head Performance Data: Tyramine (CAS 51-67-2) Versus Key Comparators


Potent and High-Efficacy Agonism at Human TAAR1 Compared to Other Trace Amines

Tyramine acts as a full and potent agonist at the human Trace Amine-Associated Receptor 1 (hTAAR1), demonstrating superior potency and efficacy compared to its close structural analog octopamine. In a direct head-to-head study, tyramine activated hTAAR1 with an EC50 of 0.324 µM and an Emax of 101.7% (relative to β-PEA). In contrast, octopamine was significantly less potent, with an EC50 of 1.66 µM, and acted as a partial agonist with an Emax of only 63.6% [1]. Another dataset confirms the magnitude of this difference, reporting a tyramine EC50 of 0.076 µM (76 nM) at hTAAR1, which is >20-fold more potent than the reported EC50 of 1.3-4.1 µM for octopamine [2] [3]. This marked difference in both potency and intrinsic efficacy underscores tyramine's specific and powerful engagement with the receptor.

GPCR Pharmacology Neuropharmacology Assay Development

N-Methylation Dramatically Reduces TAAR1 Agonist Potency, Highlighting Tyramine's Optimal Structure

The presence of a primary amine is critical for potent TAAR1 activation by tyramine. A direct head-to-head comparison reveals that N-methylation drastically diminishes agonistic activity. Tyramine exhibited a potency of approximately 1 µM at hTAAR1, whereas its N-methyl derivative, N-methyltyramine (NMT), was about half as potent with an EC50 of 2 µM [1]. Further methylation to N,N-dimethyltyramine resulted in an even weaker agonist with an EC50 of 6.78 µM [2]. This SAR trend demonstrates that the unsubstituted primary amine of tyramine is essential for its high affinity and potency at the receptor.

Medicinal Chemistry Structure-Activity Relationship (SAR) GPCR Ligand Design

Distinct Vascular Contractile Profile in Porcine Mesenteric Artery Versus Other Trace Amines

In studies on isolated porcine mesenteric arteries, tyramine, synephrine, and octopamine all induced concentration-dependent contractions. However, a direct comparison showed that the maximal contractile response (Emax) elicited by octopamine was significantly greater than that of tyramine. Tyramine and synephrine produced similar maximum responses, while octopamine's maximum effect was significantly larger (p < 0.05) [1] [2]. Furthermore, while the mesenteric contractile responses to all three amines were mediated by indirect sympathomimetic activity and direct α1-adrenoceptor agonism, the effects on coronary arteries were more complex, showing residual responses after α1-blockade for tyramine but not octopamine, suggesting engagement of different secondary targets [1].

Cardiovascular Pharmacology Ex Vivo Pharmacology Vascular Biology

Unique Dual MAO-A/B Substrate Profile with Distinct Km Values

Tyramine is a common substrate for both isoforms of monoamine oxidase (MAO-A and MAO-B), a characteristic that distinguishes it from selective substrates. In rat intestinal and brain homogenates, tyramine was deaminated by both forms, with a clear difference in affinity. The Michaelis-Menten constant (Km) for MAO-A was approximately 120 µM, while the Km for MAO-B was approximately 240 µM, indicating a 2-fold higher affinity for the MAO-A isoform [1]. This dual-substrate property differs markedly from serotonin (selective for MAO-A) and β-phenylethylamine (PEA, which has a 13-fold greater affinity for MAO-B over MAO-A) [2]. Despite this dual role, in rat liver, MAO-A accounts for approximately 70% of tyramine metabolism .

Enzymology Neurochemistry Drug Metabolism

A Key Differentiator: Inability to Cross the Blood-Brain Barrier (BBB)

A fundamental property that distinguishes tyramine from many structurally related trace amines, such as β-phenylethylamine (PEA) and amphetamine, is its virtual inability to cross the blood-brain barrier (BBB). This is due to its para-hydroxyl group, which renders the molecule more hydrophilic [1]. Consequently, tyramine exerts exclusively peripheral sympathomimetic effects and does not produce the central nervous system (CNS) stimulation observed with PEA or amphetamine . This property is the cornerstone of its use in modeling the peripheral 'cheese effect' (hypertensive crisis from dietary tyramine in patients on MAO inhibitors) without confounding central effects [2].

Pharmacokinetics Neuroscience Drug Delivery

Defined and Reproducible Solubility Profile for In Vitro Assay Preparation

Tyramine demonstrates a well-characterized solubility profile that is crucial for reproducible in vitro experimentation. It is freely soluble in DMSO and ethanol at 27 mg/mL (approximately 197 mM) but is practically insoluble in water at neutral pH . This stark difference in solubility (DMSO vs. water) dictates specific stock solution preparation protocols. In contrast, its hydrochloride salt form (tyramine hydrochloride) is highly water-soluble (50 mg/mL), offering a valuable alternative for aqueous-based assays where DMSO is undesirable . This dual-form availability provides formulation flexibility that is not equally well-documented or consistent across all trace amine analogs.

Assay Development Compound Handling Analytical Chemistry

High-Value Application Scenarios for Tyramine (CAS 51-67-2) Driven by Comparative Evidence


Gold-Standard Positive Control in TAAR1 Agonist Screening Assays

Given its potent and full agonist activity at hTAAR1 (EC50 = 76-324 nM, Emax >100% relative to β-PEA) [1] [2], tyramine is the unequivocal choice for use as a reference compound in TAAR1 drug discovery campaigns. Its high efficacy ensures a robust and reproducible maximum signal, which is essential for normalizing data and calculating the relative efficacy of novel ligands. The stark contrast in potency compared to partial agonists like octopamine (EC50 >1.3 µM, Emax <64%) [3] and N-methylated derivatives (EC50 = 2-6.8 µM) [4] reinforces its position as a superior positive control for high-throughput screening (HTS) and structure-activity relationship (SAR) studies.

Specific Probe for Investigating Peripheral Sympathomimetic Mechanisms and the 'Cheese Effect'

The defining characteristic of tyramine—its inability to cross the blood-brain barrier —makes it the essential tool for dissecting peripheral adrenergic signaling from central effects. This property directly enables its use in established ex vivo models, such as the porcine mesenteric artery contraction assay, to study indirect sympathomimetic actions [5]. Unlike CNS-active analogs like β-PEA, tyramine is the only compound that can accurately model the peripheral 'cheese effect' (hypertensive crisis) [6], a critical safety pharmacology study for new chemical entities, especially monoamine oxidase inhibitors.

Essential Dual-Substrate Tool for Monoamine Oxidase (MAO) Enzymology and Drug Interaction Studies

Tyramine's unique, balanced metabolism by both MAO-A (Km ≈ 120 µM) and MAO-B (Km ≈ 240 µM) [7] establishes it as a vital substrate for comprehensive MAO enzyme characterization. It is the preferred probe for assessing the inhibitory potency and isoform selectivity of novel MAO inhibitors in vitro. Furthermore, its use in vivo is critical for quantifying the clinically relevant 'tyramine pressor response' [6], a regulatory requirement for evaluating the safety of new MAO inhibitors. More selective substrates like serotonin (MAO-A) or β-PEA (MAO-B) [8] cannot provide the same integrated picture of MAO function or drug-interaction risk.

Primary Analytical Reference Standard for Biogenic Amine Quantification in Food Safety

Due to its widespread occurrence and high concentrations in fermented foods—for instance, reaching 1,430.7 mg/kg in traditional doenjang (Korean soybean paste) and 97.5 mg/kg in Gouda cheese [9]—tyramine is a mandatory reference standard in food chemistry and safety testing. Its accurate quantification is paramount for monitoring food quality, ensuring compliance with regulatory guidelines for biogenic amines [10], and assessing risk for susceptible populations. The specific analytical methodology for tyramine, often involving HPLC with dansyl chloride derivatization [9], is well-established and requires a certified reference standard for reliable, quantitative results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.